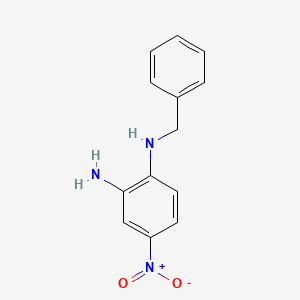

N~1~-benzyl-4-nitro-1,2-benzenediamine

Overview

Description

N~1~-benzyl-4-nitro-1,2-benzenediamine: is an organic compound with the molecular formula C13H13N3O2 It is a derivative of 1,2-benzenediamine, where one of the amino groups is substituted with a benzyl group and the other with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N1-benzyl-4-nitro-1,2-benzenediamine typically begins with 1,2-diaminobenzene and benzyl chloride.

Reaction Steps:

Industrial Production Methods:

- The industrial production of N1-benzyl-4-nitro-1,2-benzenediamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N1-benzyl-4-nitro-1,2-benzenediamine can undergo oxidation reactions, particularly at the amino groups, forming various oxidation products.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Various oxidized derivatives of N1-benzyl-4-nitro-1,2-benzenediamine.

Reduction: N1-benzyl-1,2,4-triaminobenzene.

Substitution: Products where the nitro group is replaced by other functional groups.

Scientific Research Applications

Chemical Properties and Structure

N~1~-benzyl-4-nitro-1,2-benzenediamine has the molecular formula C13H13N3O2. The compound features a benzyl group and a nitro group attached to a 1,2-benzenediamine backbone. This configuration allows it to engage in diverse chemical reactions, making it a valuable intermediate in organic synthesis.

Chemistry

This compound serves as a crucial intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to undergo oxidation, reduction, and substitution reactions allows it to be transformed into various derivatives with enhanced properties.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Oxidation | Formation of oxidized derivatives | Various oxidized products |

| Reduction | Conversion of nitro group to amino group | N~1~-benzyl-1,2,4-triaminobenzene |

| Substitution | Replacement of nitro group with other nucleophiles | Derivatives with different functional groups |

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that this compound can inhibit the growth of various pathogens.

Case Study: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several bacterial strains. The results indicated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Medicinal Applications

The compound is being explored for its potential use in drug development. Its structure allows for modifications that can enhance its interaction with biological targets.

Case Study: Drug Development

Research has focused on synthesizing analogs of this compound to improve its efficacy against HIV. A study demonstrated that certain derivatives exhibited increased potency against HIV variants resistant to standard treatments . This highlights the compound's potential as a lead structure in antiviral drug discovery.

Mechanism of Action

Molecular Targets and Pathways:

- The exact mechanism of action of N1-benzyl-4-nitro-1,2-benzenediamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

N~1~-benzyl-1,2-benzenediamine: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-nitro-1,2-benzenediamine: Lacks the benzyl group, affecting its solubility and reactivity.

N~1~-methyl-4-nitro-1,2-benzenediamine: Has a methyl group instead of a benzyl group, influencing its steric and electronic properties.

Uniqueness:

- N~1~-benzyl-4-nitro-1,2-benzenediamine is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical and biological properties. The benzyl group enhances its lipophilicity, while the nitro group provides a site for further chemical modifications .

Biological Activity

N~1~-benzyl-4-nitro-1,2-benzenediamine (often referred to as 4-nitro-o-phenylenediamine) is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzene ring with two amino groups and a nitro group attached. Its chemical formula is , and it exhibits properties typical of nitro-substituted aromatic compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : The compound can inhibit specific enzymes, leading to altered metabolic pathways. For instance, it may interfere with the function of key enzymes involved in cellular processes.

- DNA Interaction : Nitro compounds often form reactive intermediates upon reduction, which can bind covalently to DNA, resulting in mutagenic effects and cell death .

- Apoptosis Induction : Studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for anticancer drug development .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens:

- Mechanism : The compound undergoes bioreduction to produce toxic intermediates that damage microbial DNA. This mechanism is similar to that observed in other nitro compounds like metronidazole .

| Pathogen Type | Example Pathogens | Activity Observed |

|---|---|---|

| Gram-positive bacteria | Staphylococcus aureus | Significant inhibition |

| Gram-negative bacteria | Escherichia coli | Moderate inhibition |

| Fungi | Candida albicans | Effective against certain strains |

Anticancer Properties

Research indicates that this compound may have potential as an anticancer agent:

- Case Study : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

Toxicological Considerations

While this compound shows promising biological activities, its safety profile requires careful evaluation:

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high-purity N¹-benzyl-4-nitro-1,2-benzenediamine?

- Methodology :

- Introduce the nitro group via nitration of 1,2-benzenediamine derivatives under controlled acidic conditions.

- Perform benzylation using benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate isomers and remove byproducts .

- Key Considerations : Monitor reaction progress using TLC with UV visualization for nitroaromatic intermediates.

Q. Which spectroscopic techniques are essential for structural validation?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 6.5–8.5 ppm) and benzyl group signals (δ 4.5–5.5 ppm for CH₂; δ 7.2–7.4 ppm for aromatic protons) .

- IR Spectroscopy : Confirm nitro (asymmetric stretch ~1520 cm⁻¹) and amine (N-H stretch ~3350 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How should researchers handle stability challenges during storage?

- Methodology :

- Store under inert gas (argon) at –20°C in amber vials to prevent oxidation of the nitro group and amine degradation.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic effects influence reactivity in nitrobenzenediamine derivatives?

- Methodology :

- Compare reaction rates in nucleophilic substitutions (e.g., benzylation) using Hammett plots to quantify electron-withdrawing (nitro) vs. donating (benzyl) group effects.

- Use DFT calculations (B3LYP/6-311+G*) to model charge distribution and predict regioselectivity .

- Case Study : Electron-withdrawing nitro groups reduce arylation efficiency, requiring elevated temperatures (80–100°C) for cross-coupling reactions .

Q. What crystallographic methods resolve stereochemical ambiguities in metal complexes?

- Methodology :

- Employ SHELXL for refinement of high-resolution (<1.0 Å) X-ray data to model disorder in benzyl groups .

- Use PLATON to analyze twinning ratios in crystals grown from DMSO/water solutions .

Q. How can mutagenic potential be assessed in plant activation models?

- Methodology :

- Conduct Ames tests with Salmonella typhimurium TA98/TA100 strains, both with and without S9 metabolic activation.

- Compare results with plant-based activation systems (e.g., Arabidopsis thaliana) to evaluate nitroreductase-mediated mutagenicity .

Q. What strategies resolve contradictions in toxicity data across studies?

- Methodology :

- Standardize test conditions (pH, temperature, solvent) to minimize variability.

- Cross-validate using multiple endpoints (e.g., micronucleus assay + Comet assay) and reference controls (e.g., 4-nitrophenol) .

Q. How to design catalytic systems for derivatizing N¹-benzyl-4-nitro-1,2-benzenediamine?

- Methodology :

- Use Pd/C or CuI catalysts for Ullmann-type coupling to introduce aryl/heteroaryl groups at the amine position.

- Block competing reaction sites with methyl groups (e.g., N-methylation) to direct selectivity, as demonstrated in phenazine synthesis .

- Optimization : Screen solvents (DMF vs. toluene) and ligands (1,10-phenanthroline) to enhance yield .

Properties

IUPAC Name |

1-N-benzyl-4-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEYXDADRRTHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402663 | |

| Record name | N~1~-Benzyl-4-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66108-86-9 | |

| Record name | 4-Nitro-N1-(phenylmethyl)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66108-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-Benzyl-4-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.